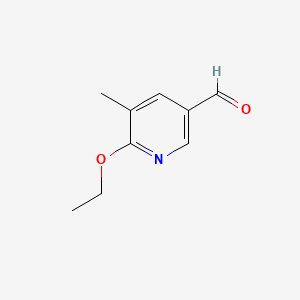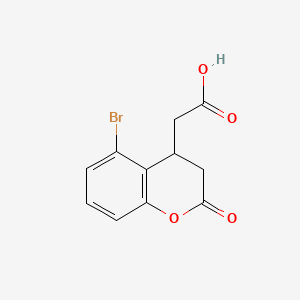
5-Bromo-4-carboxyméthyl-2-chromanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-carboxymethyl-2-chromanone: is a chemical compound with the molecular formula C11H9BrO4 and a molecular weight of 285.09 g/mol . It is also known by its IUPAC name, (5-bromo-2-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid . This compound is a derivative of chromanone, a class of compounds known for their diverse biological activities and applications in various fields of research.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-carboxymethyl-2-chromanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Chromanone derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry: In the industrial sector, 5-Bromo-4-carboxymethyl-2-chromanone is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mécanisme D'action
Mode of Action
It’s worth noting that chromanone derivatives have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
Chromanone derivatives have been reported to exhibit a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Chromanone derivatives have been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-carboxymethyl-2-chromanone typically involves the bromination of a chromanone precursor followed by carboxymethylation.
Industrial Production Methods: While specific industrial production methods for 5-Bromo-4-carboxymethyl-2-chromanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-carboxymethyl-2-chromanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized chromanone derivatives .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-chromanone: Known for its antioxidant properties.
6-Bromo-2-chromanone: Studied for its potential anticancer activity.
4-Methyl-2-chromanone: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 5-Bromo-4-carboxymethyl-2-chromanone is unique due to the presence of both bromine and carboxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields of research .
Propriétés
IUPAC Name |
2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNSUNQCYYYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC=C2Br)OC1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716660 |
Source


|
| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-95-4 |
Source


|
| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)
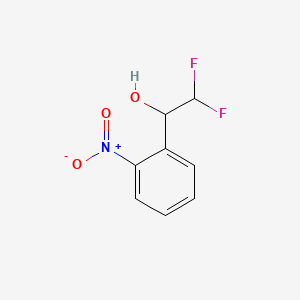
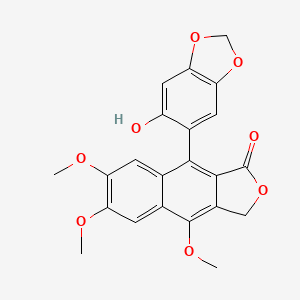
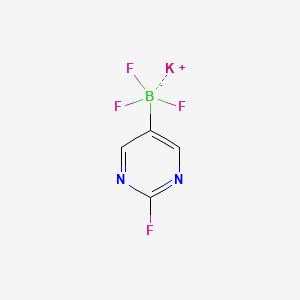
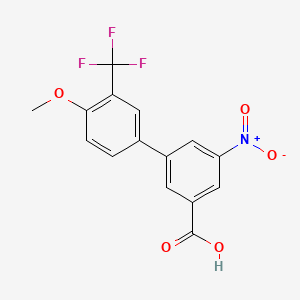
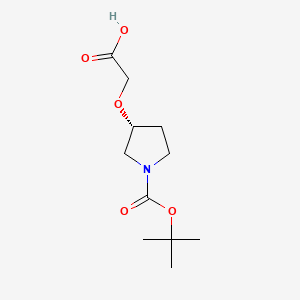
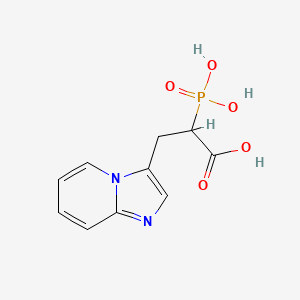

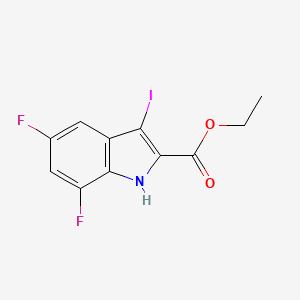
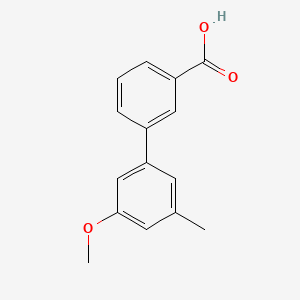
![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)
